molecular formula C17H15ClFNO5S B5225055 (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate

(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B5225055
M. Wt: 399.8 g/mol
InChI Key: HAVLNNMKYRJBIQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a morpholine moiety, and sulfonyl and ester functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-chlorophenol with 4-fluoro-3-nitrobenzoic acid to form an ester intermediate This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate is primarily based on its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and DNA replication, respectively.

    Pathways Involved: The compound can inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins. It can also interfere with the DNA replication process by inhibiting topoisomerase, leading to potential anticancer effects.

Comparison with Similar Compounds

    (4-Chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate: shares similarities with other sulfonylbenzoate derivatives, such as:

Uniqueness:

  • The presence of both the morpholine and sulfonyl groups in this compound provides unique chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

(4-chlorophenyl) 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO5S/c18-13-2-4-14(5-3-13)25-17(21)12-1-6-15(19)16(11-12)26(22,23)20-7-9-24-10-8-20/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVLNNMKYRJBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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